molecular formula C10H11N3O2 B2863792 1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one CAS No. 1808543-92-1

1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one

Cat. No. B2863792
CAS RN: 1808543-92-1
M. Wt: 205.217
InChI Key: LLAHWSDSLKVDNQ-UHFFFAOYSA-N
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Description

The compound “1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one” is a type of oxadiazole, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of oxadiazoles generally involves the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid in a suitable solvent, followed by cyclocondensation of the O-acylamidoxime to 1,2,4-oxadiazole . The synthesis of similar compounds has been reported, with yields ranging from 44% to 98% .


Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment . Hydrogen bonding and π–π stacking type of interactions were considered to be serving as an “anchor” to guide the 3D orientation of a ligand into the active site of the enzyme and facilitating the steric and electrostatic interactions .


Chemical Reactions Analysis

Oxadiazoles have been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been utilized in various chemical reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary widely depending on their substituents . For example, the melting point of similar compounds has been reported to range from 106.6–108.1 °C to 133–135 °C .

Scientific Research Applications

Drug Discovery

1,2,4-Oxadiazole is an essential motif in drug discovery, which is incorporated in many experimental, investigational, and marketed drugs . For example, it is found in drugs like ataluren, naldemedine, amenamevir, ozanimod, azilsartan medoxomil, and opicapone .

Anti-Infective Agents

Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . They have potential for Structure-Activity Relationship (SAR) and activity potential .

Conducting Systems

The 1,2-diazole fragment present in the molecule acts as an electron withdrawing group, so it is widely used in various types of conducting systems . It can increase the quantum yield of fluorescence and improve the stability of the molecule .

Anti-Trypanosomal Activity

Some 1,2,4-oxadiazoles have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain using molecular docking . This could lead to potential treatments for Chagas disease or American trypanosomiasis .

Antimicrobial Activities

Compounds containing a 1,2,4-oxadiazole ring have shown good antimicrobial activities against test microorganisms . This includes compounds bearing a 5-mercapto-1,3,4-oxadiazole ring linked to a 1,2,4-triazole nucleus via a methylene linkage .

Bioactive Compounds

1,2,4-Oxadiazoles have been used in the design of bioactive compounds . They allow for obtaining 1,2,4-oxadiazoles with thermosensitive functions and expand the prospects of using the oxadiazole core as an amide- or ester-like linker in the design of bioactive compounds .

Mechanism of Action

Target of Action

It is known that 1,2,4-oxadiazoles, a key structural component of this compound, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it can be inferred that the compound may target various infectious agents.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen, with nitrogen being a stronger hydrogen bond acceptor than oxygen . This property may play a role in the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may interfere with the biochemical pathways of infectious agents, leading to their inhibition or destruction.

Pharmacokinetics

The molecular formula of the compound is c15h23n5os , which suggests that it is a relatively small molecule This could potentially influence its absorption and distribution within the body

Result of Action

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that the compound may result in the inhibition or destruction of infectious agents at the molecular and cellular levels.

Future Directions

Oxadiazoles have shown potential for a wide range of applications, including as high energy molecules, ionic salts, and pharmaceutical compounds . They have been used in the development of anti-infective agents with anti-bacterial, anti-viral, anti-leishmanial, etc. activities . The future research in this field could focus on further refinement of 1,2,4-oxadiazole as anti-infective agents .

properties

IUPAC Name

1-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-2-9-11-8(12-15-9)7-13-6-4-3-5-10(13)14/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLAHWSDSLKVDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)CN2C=CC=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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